Sabandinol
Description
Sabandinol is a 5,6,7,8-tetraoxygenated coumarin first isolated from Pterocaulon interruptum DC. (Asteraceae) . It was identified via Soxhlet extraction and characterized using nuclear magnetic resonance (¹H and ¹³C NMR), infrared spectroscopy (IR), and mass spectrometry (MS) . This compound’s structure features a fused benzene-α-pyrone core with four oxygen substituents at positions 5–8, distinguishing it from simpler coumarins (Figure 1). This compound is part of a broader class of coumarins that serve as chemotaxonomic markers in the Asteraceae family .
This compound has also been reported in Ruta pinnata L. fil., where it coexists with structurally related coumarins like sabandinin and sabandinone .
Properties
CAS No. |
52146-70-0 |
|---|---|
Molecular Formula |
C15H16O7 |
Molecular Weight |
308.28 g/mol |
IUPAC Name |
9-(2,3-dihydroxy-3-methylbutoxy)-[1,3]dioxolo[4,5-g]chromen-6-one |
InChI |
InChI=1S/C15H16O7/c1-15(2,18)11(16)6-19-13-8-3-4-12(17)22-9(8)5-10-14(13)21-7-20-10/h3-5,11,16,18H,6-7H2,1-2H3 |
InChI Key |
RDPGEFVUMRTSBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1OCO3)O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
9-(2,3-dihydroxy-3-methyl-butoxy)-[1,3]dioxolo[4,5-g]chromen-6-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and reactivity. In biology and medicine, it is investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory activities. Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which 9-(2,3-dihydroxy-3-methyl-butoxy)-[1,3]dioxolo[4,5-g]chromen-6-one exerts its effects involves interactions with various molecular targets and pathways. These interactions can lead to the modulation of cellular processes, such as the inhibition of oxidative stress and inflammation. The specific molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Coumarins
Structural Analogues
Sabandinol belongs to the tetraoxygenated coumarin subclass. Key structural analogues include:
Key Observations :
- This compound and purpurenol share identical oxygenation patterns but differ in stereochemical configurations, which may influence their biological activity .
- Sabandinone, from Ruta pinnata, incorporates a ketone group, altering its electronic properties compared to this compound .
Pharmacological and Analytical Comparisons
Bioactivity
- Antioxidant properties: Hydroxylated coumarins like this compound are hypothesized to act as free-radical scavengers due to their phenolic groups .
- Antimicrobial effects : Tetraoxygenated coumarins from Pterocaulon spp. show moderate activity against Gram-positive bacteria .
- Cytotoxicity: Sabandinone and pinnarin from Ruta pinnata exhibit cytotoxicity in cancer cell lines, suggesting this compound may share similar mechanisms .
Analytical Differentiation
This compound and its analogues require advanced spectroscopic techniques for differentiation:
- NMR: ¹H NMR distinguishes this compound (δ 6.2–6.4 ppm for aromatic protons) from 6,7-dimethoxycoumarin (δ 3.8 ppm for methoxy groups) .
- MS: this compound’s molecular ion peak at m/z 278 differs from sabandinone (m/z 292) due to the latter’s additional carbonyl group .
Ecological and Taxonomic Significance
- Chemotaxonomy: this compound’s presence in both Pterocaulon and Ruta highlights convergent evolution of hydroxylation pathways in Asteraceae and Rutaceae .
- Biosynthetic Pathways: The hydroxylation pattern in this compound suggests involvement of cytochrome P450 enzymes, akin to those in purpurenol biosynthesis .
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